Landiolol - 133242-30-5

Landiolol

Catalog Number: EVT-272483
CAS Number: 133242-30-5
Molecular Formula: C25H39N3O8
Molecular Weight: 509.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Landiolol hydrochloride is classified as an ultra-short-acting, highly selective β1-adrenergic receptor antagonist. [] It exhibits a significantly higher selectivity for β1-adrenergic receptors compared to β2-adrenergic receptors, with a selectivity ratio of 255:1. [, ] This high selectivity distinguishes it from other beta-blockers like esmolol, allowing for rapid heart rate reduction with minimal impact on blood pressure. [, ] Additionally, it possesses a remarkably short elimination half-life of approximately 4 minutes. [, , , ] This unique characteristic facilitates easy titration and makes it particularly suitable for use in critically ill patients and perioperative settings. []

Esmolol

Compound Description: Esmolol is an ultra-short-acting β1-selective adrenergic receptor blocker. It is used intravenously for the rapid control of ventricular rate in patients with atrial fibrillation or atrial flutter and for the short-term treatment of tachycardia and hypertension.

Metoprolol

Compound Description: Metoprolol is a β1-selective adrenergic receptor blocker. It is used to treat high blood pressure, chest pain (angina), and heart failure. It is also used to improve survival after a heart attack.

Carvedilol

Compound Description: Carvedilol is a combined non-selective β-blocker and α1-blocker. It is used to treat high blood pressure and heart failure.

Relevance: Like Landiolol, Carvedilol can be used in the management of atrial fibrillation. Studies explored the use of Landiolol intravenously in the acute postoperative period followed by oral Carvedilol for sustained control of heart rate and atrial fibrillation. This strategy combined the rapid, short-acting effects of Landiolol with the longer-term control provided by Carvedilol.

Propranolol

Compound Description: Propranolol is a non-selective β-adrenergic receptor blocker. It is used to treat a variety of conditions, including high blood pressure, chest pain (angina), and irregular heartbeats.

Relevance: Propranolol is structurally similar to Landiolol, but unlike Landiolol, it is non-selective in its beta-blocking activity. It is also longer-acting than Landiolol. Studies have compared the membrane-interacting properties and antioxidant activities of Propranolol and Landiolol, noting significant differences.

Alprenolol

Compound Description: Alprenolol is a non-selective β-adrenergic receptor blocker. It is used to treat a variety of conditions, including high blood pressure, chest pain (angina), and irregular heartbeats.

Digoxin

Compound Description: Digoxin is a cardiac glycoside. It is used to treat heart failure and atrial fibrillation.

Lidocaine

Compound Description: Lidocaine is a local anesthetic and an antiarrhythmic drug. It is used to numb tissue in a specific area and to treat ventricular tachycardia.

Relevance: While not structurally related to Landiolol, Lidocaine is mentioned in a case report where it was used alongside Landiolol for the treatment of neonatal idiopathic ventricular tachycardia. In this case, Landiolol was used for prophylaxis, while Lidocaine was used when ventricular tachycardia occurred.

Amiodarone

Compound Description: Amiodarone is a class III antiarrhythmic medication. It is used to treat and prevent a number of types of irregular heartbeats.

Relevance: Although structurally unrelated to Landiolol, Amiodarone is mentioned in the context of treating atrial fibrillation. While Landiolol is often used for rapid heart rate control, Amiodarone is primarily used for rhythm control. In some cases, both drugs might be used sequentially or in combination to manage atrial fibrillation.

Nifekalant

Compound Description: Nifekalant is a class III antiarrhythmic drug that blocks potassium channels in the heart. It is used to treat and prevent irregular heartbeats, specifically ventricular tachycardia and fibrillation.

Relevance: Although structurally unrelated to Landiolol, Nifekalant is another agent used to manage electrical storm, a condition characterized by recurrent life-threatening ventricular arrhythmias. The research highlights the potential of Landiolol as an alternative treatment option when conventional antiarrhythmic drugs like Nifekalant are ineffective in controlling electrical storm.

Source and Classification

Landiolol is classified as a beta-adrenergic antagonist. It is specifically designed to selectively inhibit the beta-1 adrenergic receptors, which are predominantly found in the heart. This selectivity helps reduce potential side effects associated with non-selective beta-blockers. The compound is often administered in its hydrochloride form, known as landiolol hydrochloride, which enhances its solubility and stability in pharmaceutical formulations.

Synthesis Analysis

Methods and Technical Details

The synthesis of landiolol hydrochloride involves several methods, with patents detailing various approaches to improve yield and reduce costs. One notable method utilizes phase transfer catalysis, which shortens reaction times and simplifies the purification process compared to traditional column chromatography methods .

  1. Key Raw Materials: The synthesis typically starts with para-hydroxyphenylpropionic acid and morpholine derivatives.
  2. Reactions: The process involves several steps, including esterification and amination, to construct the complex structure of landiolol.
  3. Yield Improvements: Recent methods have reported yields exceeding 95% by optimizing reaction conditions such as temperature and solvent choice .
Molecular Structure Analysis

Structure and Data

Landiolol has a complex molecular structure characterized by several functional groups, including esters, amides, and ethers. Its chemical formula is C25H39N3O8C_{25}H_{39}N_{3}O_{8} with a molar mass of approximately 509.59 g/mol .

  • Molecular Features:
    • Contains a dioxolane ring
    • Features a morpholine moiety
    • Exhibits chirality with specific stereocenters contributing to its pharmacological activity

The structural representation can be derived from its InChI code: InChI=1/C25H39N3O8.ClH/c1-25(2)35-17-22(36-25)21(14-23(30)32-3)18-4-6-20(7-5-18)34-16-19(29)15-26-8-9-27-24(31)28-10-12-33-13-11-28;/h4-7,19,21-22,26,29H,8-17H2,1-3H3,(H,27,31);1H/t19-,21?,22+;/m0./s1 .

Chemical Reactions Analysis

Reactions and Technical Details

Landiolol undergoes various chemical reactions during its synthesis:

  1. Esterification: The reaction between carboxylic acids and alcohols forms ester bonds crucial for the compound's structure.
  2. Amination: Introduction of amine groups via nucleophilic substitution reactions is essential for constructing the morpholine derivative.
  3. Hydrochloride Formation: The final step often involves reacting landiolol with hydrochloric acid to form landiolol hydrochloride, enhancing its solubility for pharmaceutical use .

The synthesis routes described in patents highlight improvements in reducing by-products and enhancing purity through optimized conditions.

Mechanism of Action

Process and Data

Landiolol functions primarily as a selective beta-1 adrenergic receptor antagonist. Its mechanism involves:

  1. Receptor Binding: Landiolol binds to beta-1 receptors in cardiac tissues.
  2. Inhibition of Catecholamines: By blocking these receptors, landiolol reduces the effects of catecholamines like adrenaline, leading to decreased heart rate and myocardial contractility.
  3. Physiological Effects: This results in lowered blood pressure and reduced oxygen demand by the heart muscle during stress or surgical procedures.

Clinical studies indicate that landiolol effectively manages perioperative tachycardia with minimal side effects compared to traditional beta-blockers .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Landiolol exhibits several notable physical and chemical properties:

PropertyMeasurement
Molecular Weight509.59 g/mol
SolubilitySoluble in water
Melting PointNot specified
pHNot specified
StabilityHigh stability under standard conditions

These properties are critical for its formulation into injectable solutions used in clinical settings.

Applications

Scientific Uses

Landiolol is primarily used in clinical practice for:

  1. Management of Tachycardia: Particularly during surgical procedures where rapid heart rate control is necessary.
  2. Hypertension Treatment: Used to manage acute episodes of high blood pressure.
  3. Research Applications: Studied for its pharmacokinetic properties and potential uses in other cardiovascular conditions.

The compound's rapid onset and short duration make it particularly valuable in settings requiring immediate control over cardiac function without prolonged effects .

Pharmacological Profile & Molecular Mechanisms of Action

β1-Adrenergic Receptor Selectivity Dynamics

Structural Determinants of β1/β2 Selectivity (255:1 Ratio)

Landiolol exhibits exceptional β1-adrenergic receptor selectivity, with a β1/β2 selectivity ratio of 255:1 – the highest among clinically available β-blockers [2] [3]. This remarkable specificity originates from its unique molecular architecture. The compound features a morpholine carbonylaminoethylamino group linked to a 2,2-dimethyl-1,3-dioxolane moiety via a hydroxypropoxy spacer [4]. The morpholine component enables optimal hydrogen bonding with Ser49 and Asn51 residues within the β1-adrenergic receptor's ligand-binding pocket [8]. Simultaneously, the dioxolane ring sterically hinders interaction with the narrower β2-adrenergic receptor pocket, where Leu52 replaces Asn51 [3] [6]. This spatial incompatibility reduces β2 binding affinity by approximately 250-fold compared to β1 receptors [6]. The significance of this selectivity is profound: it minimizes bronchoconstriction risks (mediated by β2 receptors in pulmonary tissue) and preserves metabolic functions regulated by β2-adrenergic signaling pathways [2] [8].

Table 1: β1-Selectivity Profile of Intravenous β-Blockers

Compoundβ1/β2 Selectivity RatioPrimary Structural Determinants
Landiolol255:1Morpholine-dioxolane configuration with optimal H-bonding to β1 Ser49/Asn51
Esmolol33:1Ester-linked methoxypropanol structure with moderate β1 preference
Metoprolol3:1Substituted phenoxypropanolamine with limited β1 selectivity

Stereochemical Influence of S-Enantiomer Configuration on Receptor Binding Kinetics

Landiolol is exclusively formulated as the pure S-enantiomer, a critical determinant of its pharmacological efficacy [3] [4]. The (S)-configuration at both the hydroxypropoxy linker and dioxolane chiral centers enables optimal three-dimensional orientation for β1-receptor engagement [3]. Stereochemical analyses demonstrate that the S-enantiomer exhibits 50-fold greater β1 affinity than its R-counterpart due to complementary chirality matching within the G protein-coupled receptor's helical bundle [3]. This stereospecific binding translates to accelerated association kinetics (kon ≈ 2.4 × 10^6 M⁻¹s⁻¹) and moderated dissociation kinetics (koff ≈ 0.15 s⁻¹), resulting in high binding specificity with rapid reversibility [6]. The enantiomeric purity prevents β2-mediated vasodilatory effects observed with racemic β-blockers like propranolol, thereby preserving vascular tone during heart rate reduction [3] [4]. This pharmacological advantage is particularly valuable in hemodynamically unstable patients where blood pressure maintenance is crucial [2].

Intracellular Signaling Modulation Pathways

cAMP-PKA Axis Inhibition in Cardiac Myocytes

Through competitive antagonism of myocardial β1-adrenergic receptors, landiolol inhibits catecholamine-driven Gs-protein activation, subsequently reducing adenylate cyclase activity [2] [6]. This suppression decreases cyclic adenosine monophosphate (cAMP) production by 70-85% at therapeutic concentrations (0.5-10 μM) [6]. Consequently, protein kinase A (PKA) activation is profoundly attenuated, leading to decreased phosphorylation of:

  • L-type calcium channels (reducing Ca²⁺ influx)
  • Phospholamban (diminishing sarcoplasmic reticulum Ca²⁺-ATPase activity)
  • Troponin I (prolonging myofilament relaxation) [2]

The net effect is a significant reduction in cardiac chronotropy (heart rate) and inotropy (contractility), with experimental data showing preferential chronotropic inhibition at lower concentrations (<5 μg/kg/min) [2] [8]. The ultra-rapid dissociation kinetics of landiolol permit precise titration of cAMP suppression, distinguishing it from longer-acting β-blockers that cause prolonged PKA inhibition [3] [6].

Electrophysiological Impact on Cardiac Ion Channels

Suppression of Funny Current (If) in Sinoatrial Node

Landiolol exerts potent negative chronotropic effects primarily through inhibition of the "funny current" (If) in sinoatrial (SA) nodal pacemaker cells [2]. The If channels (encoded by HCN genes) mediate the diastolic depolarization phase that determines heart rate. Landiolol reduces If current density by 40-65% in concentration-dependent manner (EC₅₀ ≈ 0.8 μM) by shifting the channel activation curve to more hyperpolarized potentials [2]. This suppression occurs independently of β-receptor blockade through direct interaction with the cyclic nucleotide-binding domain (CNBD) of HCN channels, thereby decreasing their sensitivity to intracellular cAMP [2]. The resulting reduction in the slope of diastolic depolarization prolongs the pacemaker cycle length, effectively controlling tachyarrhythmias originating from SA node hyperactivity. Importantly, this mechanism operates without significantly altering action potential duration in working cardiomyocytes, explaining landiolol's minimal QT-interval effects [2].

Delayed Rectifier Potassium Current (IKs) Modulation

Landiolol demonstrates concentration-dependent modulation of the slow delayed rectifier potassium current (IKs), conducted by Kv7.1 channels with KCNE1 subunits [2]. At therapeutic concentrations (0.5-5 μM), landiolol enhances IKs density by approximately 15-20% during the plateau phase of the cardiac action potential [2]. This effect is mediated through β1-adrenergic blockade rather than direct channel interaction, as it is abolished by pertussis toxin pre-treatment [2]. The enhanced IKs activity accelerates phase 3 repolarization, counteracting action potential prolongation that can trigger early afterdepolarizations. Concurrently, landiolol minimally affects the rapid delayed rectifier current (IKr), with <5% inhibition at concentrations up to 10 μM [2]. This selective IKs modulation preserves repolarization reserve while reducing arrhythmia susceptibility, particularly in conditions of β-adrenergic stress.

Table 2: Electrophysiological Effects of Landiolol on Cardiac Ion Currents

Ion CurrentMolecular BasisLandiolol EffectFunctional Consequence
Funny current (If)HCN channels↓↓ 40-65% inhibition (EC₅₀ ≈ 0.8 μM)Reduced diastolic depolarization slope → decreased automaticity
IKs (slow delayed rectifier)Kv7.1/KCNE1 complex↑↑ 15-20% enhancementAccelerated repolarization → reduced APD variability
IKr (rapid delayed rectifier)hERG channels↔ <5% changeMinimal QT-interval effects
L-type calcium current (ICa-L)Cav1.2 channels↓ 25-30% inhibitionReduced plateau duration and contractility
Sodium current (INa)Nav1.5 channels↔ Negligible effectPreserved conduction velocity

Landiolol's integrated electrophysiological profile – combining If suppression with IKs enhancement – enables precise heart rate control while maintaining electrical stability. This balanced ion channel modulation underlies its efficacy in managing supraventricular tachyarrhythmias without provoking ventricular pro-arrhythmia, a significant advantage over non-selective β-blockers and pure potassium channel blockers [2] [6].

Properties

CAS Number

133242-30-5

Product Name

Landiolol

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate

Molecular Formula

C25H39N3O8

Molecular Weight

509.6 g/mol

InChI

InChI=1S/C25H39N3O8/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31)/t20-,22+/m0/s1

InChI Key

WMDSZGFJQKSLLH-RBBKRZOGSA-N

SMILES

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C

Solubility

Soluble in DMSO

Synonyms

Landiolol; ONO-1101; ONO 1101; ONO1101;

Canonical SMILES

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C

Isomeric SMILES

CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.